molecular formula C7H6N4 B12893533 Imidazo[1,2-d][1,2,4]triazocine

Imidazo[1,2-d][1,2,4]triazocine

Cat. No.: B12893533
M. Wt: 146.15 g/mol
InChI Key: CZDFAZGHCQTCBO-OTWLTLNGSA-N
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Description

Imidazo[1,2-d][1,2,4]triazocine is a heterocyclic compound that features a fused ring system containing both imidazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-d][1,2,4]triazocine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-1,3,5-triazines with ketones in the presence of iodine as a catalyst. This reaction proceeds through an annulation process, forming the desired this compound ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-d][1,2,4]triazocine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced this compound derivatives.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Imidazo[1,2-d][1,2,4]triazocine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Imidazo[1,2-d][1,2,4]triazocine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Imidazo[1,2-d][1,2,4]triazocine can be compared with other similar compounds such as:

  • Imidazo[1,2-a][1,3,5]triazine
  • Benzo[4,5]imidazo[1,2-d][1,2,4]triazine
  • Imidazo[2,1-b][1,3]thiazine

Uniqueness: this compound is unique due to its specific ring fusion and the presence of both imidazole and triazine rings, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications in different fields .

Properties

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

(5Z,7Z,9Z)-imidazo[1,2-d][1,2,4]triazocine

InChI

InChI=1S/C7H6N4/c1-2-7-8-4-5-11(7)6-10-9-3-1/h1-6H/b2-1-,9-3-,10-6-

InChI Key

CZDFAZGHCQTCBO-OTWLTLNGSA-N

Isomeric SMILES

C\1=C\C2=NC=CN2/C=N\N=C1

Canonical SMILES

C1=CC2=NC=CN2C=NN=C1

Origin of Product

United States

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